(S)-6,6-Dimethylpiperidin-3-amine CAS number
(S)-6,6-Dimethylpiperidin-3-amine CAS number
Title: (S)-6,6-Dimethylpiperidin-3-amine: A Critical Chiral Building Block in Selective CDK7 Inhibitor Development Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
In advanced medicinal chemistry, the selection of chiral building blocks dictates not only the synthetic viability of a drug candidate but also its ultimate pharmacokinetic and pharmacodynamic profile. (S)-6,6-Dimethylpiperidin-3-amine has recently emerged as a highly specialized and critical scaffold in targeted oncology. It is predominantly utilized in the synthesis of next-generation, highly selective noncovalent kinase inhibitors, most notably the clinical-stage Cyclin-Dependent Kinase 7 (CDK7) inhibitor SY-5609.
Commercially and synthetically, this compound is encountered in two distinct forms: the highly reactive free base (CAS: 2365230-46-0) and the bench-stable hydrochloride salt (CAS: 2765677-68-5). This technical guide explores the structural causality, synthetic integration, and analytical validation of this vital amine.
Physicochemical Profiling & Structural Analysis
The pharmacological utility of (S)-6,6-dimethylpiperidin-3-amine is entirely driven by its unique 3D conformation.
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Steric Rigidification: The gem-dimethyl groups at the 6-position create significant steric bulk adjacent to the piperidine nitrogen. This steric hindrance restricts the conformational flexibility of the ring, enforcing a highly specific spatial vector for the (S)-amine at the 3-position.
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Kinetic & Metabolic Advantage: When incorporated into an active pharmaceutical ingredient (API), this rigidification is directly responsible for exceptionally slow off-rate binding kinetics and high target selectivity (>4000-fold over off-target kinases). Furthermore, the gem-dimethyl groups shield adjacent carbon centers from cytochrome P450-mediated oxidative metabolism.
Table 1: Quantitative Physicochemical Comparison
| Property | Free Base | Hydrochloride Salt |
| CAS Number | 2365230-46-0 | 2765677-68-5 |
| Molecular Weight | 128.22 g/mol | 164.68 g/mol |
| Chemical Formula | C₇H₁₆N₂ | C₇H₁₇ClN₂ |
| SMILES | CC1(CCN)C | CC1(CCN)C.Cl |
| Storage Protocol | 2-8 °C, Inert Atmosphere | Room Temperature |
| Primary Utility | Direct nucleophilic coupling | Bench-stable inventory |
Strategic Role in Drug Discovery: The CDK7 Paradigm
CDK7 is a serine/threonine kinase that forms the catalytic core of the CDK-activating kinase (CAK) complex. It is responsible for phosphorylating the carboxy-terminal domain (CTD) of RNA Polymerase II. This phosphorylation event is the primary driver for the transcription of super-enhancer-associated oncogenes (such as MYC and MCL-1) that tumor cells rely on for survival.
By utilizing (S)-6,6-dimethylpiperidin-3-amine as the nucleophilic handle to functionalize the pyrimidine core of SY-5609, researchers achieved a sub-nanomolar binding affinity (K_d = 0.065 nM). The resulting molecule selectively halts RNA Polymerase II activity, triggering rapid apoptosis in transcriptionally addicted cancer cells.
Mechanism of SY-5609 targeting the CDK7 signaling pathway to induce apoptosis.
Synthetic Integration: Nucleophilic Aromatic Substitution (SNAr)
To synthesize the API precursor, (S)-6,6-dimethylpiperidin-3-amine must be coupled to an electrophilic heteroaryl chloride. Because the 6,6-dimethyl groups introduce severe steric hindrance, standard ambient coupling conditions fail. The reaction requires elevated thermal activation and a highly polar aprotic solvent to stabilize the transition state.
Step-by-Step Protocol: Self-Validating SNAr Coupling
This protocol is designed as a self-validating system; the mechanistic success is proven in real-time via the In-Process Control (IPC) step, eliminating the need for blind downstream isolation.
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Electrophile Preparation: In a dry reaction vessel under an inert argon atmosphere, dissolve the electrophile (e.g., 7-bromo-3-(2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1H-indole-6-carbonitrile, 1.0 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP).
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Causality: NMP is explicitly chosen over DMF or DMSO due to its higher boiling point and superior ability to solvate and stabilize the highly polar Meisenheimer complex transition state inherent to SNAr reactions.
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Amine Introduction: Add (S)-6,6-dimethylpiperidin-3-amine (1.5 eq). If utilizing the hydrochloride salt (CAS 2765677-68-5), you must increase the base stoichiometry in Step 3 by an additional 1.0 eq to liberate the free amine in situ.
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Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq).
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Causality: DIPEA acts as a non-nucleophilic proton sponge. It efficiently neutralizes the HCl byproduct generated during the substitution without competing with the sterically hindered piperidine amine for the electrophilic site.
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Thermal Activation: Submerge the vessel in an oil bath pre-heated to 130 °C and stir vigorously for 3 hours.
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Causality: The 130 °C threshold provides the necessary kinetic energy to overcome the massive activation energy barrier imposed by the gem-dimethyl steric shield.
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Self-Validating IPC (In-Process Control): Withdraw a 5 µL aliquot, dilute in LC-MS grade Methanol, and inject into the LC-MS. The system validates itself when the Extracted Ion Chromatogram (EIC) demonstrates <1% of the starting chloropyrimidine mass and the dominant appearance of the product[M+H]+ ion. Do not proceed to cooling until this mass balance is achieved.
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Purification: Cool the mixture to room temperature. Load directly onto a C18 column and purify via reverse-phase chromatography (Acetonitrile/Water gradient containing 0.1% Formic Acid).
Workflow of the SNAr reaction utilizing (S)-6,6-dimethylpiperidin-3-amine.
Analytical Validation & Quality Control
Because the pharmacological efficacy of the resulting CDK7 inhibitor relies entirely on the precise orientation of the target molecule in the kinase hinge region, the chiral integrity of the amine is paramount.
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Chiral HPLC: Post-receipt or post-synthesis, validate the building block using a chiral stationary phase (e.g., Chiralpak IG) to confirm an enantiomeric excess (ee) of >98%.
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NMR Spectroscopy: 1H NMR validation must show a characteristic singlet for the gem-dimethyl protons integrating to 6H (typically ~1.0-1.2 ppm), and a distinct, complex multiplet for the chiral methine proton at the 3-position.
Handling, Storage & Stability Protocols
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Free Base (CAS 2365230-46-0): The free amine is prone to atmospheric oxidation and rapid CO2 absorption (forming insoluble carbamates). It must be stored under an inert gas (Argon/Nitrogen) at 2-8 °C.
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Hydrochloride Salt (CAS 2765677-68-5): This is the preferred form for long-term inventory. It is a highly stable, bench-top manageable crystalline solid. Store in a tightly sealed container at room temperature, protected from ambient moisture.
References
- Google Patents. "US10738067B2 - Inhibitors of cyclin-dependent kinase 7 (CDK7)." United States Patent and Trademark Office.
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PubMed, National Institutes of Health. "Discovery of SY-5609: A Selective, Noncovalent Inhibitor of CDK7." Journal of Medicinal Chemistry. URL:[Link]
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PubChem, National Institutes of Health. "Sy-5609 | C23H26F3N6OP | CID 146662729." National Center for Biotechnology Information. URL:[Link]
